molecular formula C14H21N5O B7911608 N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4'-piperidine]-3-amine

N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4'-piperidine]-3-amine

Cat. No.: B7911608
M. Wt: 275.35 g/mol
InChI Key: ZBKKRZGXEVVYQZ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine: is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro configuration, where two rings are connected through a single atom, imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the piperidine ring through a spiro linkage. The final step involves the attachment of the N-(2-methoxyethyl) group.

    Preparation of Pyrido[2,3-b]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Formation of Spiro Linkage: The piperidine ring is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the piperidine attacks the electrophilic center of the pyrido[2,3-b]pyrazine core.

    Attachment of N-(2-methoxyethyl) Group: This step involves the alkylation of the amine group with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: Its spiro structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,4’-piperidine]
  • Spiro[indoline-3,4’-piperidine]
  • Spiro[isoquinoline-3,4’-piperidine]

Uniqueness

N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine: stands out due to its unique combination of a pyrido[2,3-b]pyrazine core and a spiro-linked piperidine ring. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxyethyl)spiro[1H-pyrido[2,3-b]pyrazine-2,4'-piperidine]-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-20-10-9-17-13-14(4-7-15-8-5-14)19-11-3-2-6-16-12(11)18-13/h2-3,6,15,19H,4-5,7-10H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKKRZGXEVVYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=C(C=CC=N2)NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC1=NC2=C(C=CC=N2)NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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